Cannabidiol anormal

Vue d'ensemble

Description

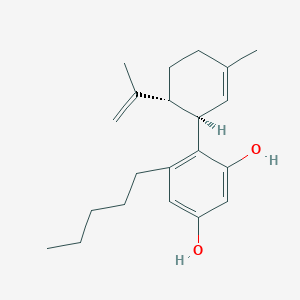

Le cannabidiol anormal est un régiosomère synthétique du cannabidiol, un composé dérivé de la plante Cannabis sativa. Contrairement à la plupart des autres cannabinoïdes, le this compound ne produit pas d'effets psychoactifs ou sédatifs. Au lieu de cela, il présente des propriétés pharmacologiques uniques telles que la vasodilatation, l'abaissement de la pression artérielle et l'induction de la migration et de la prolifération cellulaires .

Applications De Recherche Scientifique

Abnormal cannabidiol has been extensively studied for its potential therapeutic applications:

Chemistry: It serves as a model compound for studying the chemical behavior of cannabinoids.

Mécanisme D'action

Target of Action

Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has shown neuroprotective effects both in vivo and in vitro . It has been found to interact with various cellular targets, including the cannabinoid receptors CB1 and CB2 . It has little affinity for these receptors and instead exerts its effects through other receptors . These include G protein-coupled receptors such as GPR55 and GPR18 , which are considered non-CB1/non-CB2 cannabinoid receptors .

Mode of Action

Abn-CBD’s interaction with its targets results in a variety of effects. For instance, it has been shown to attenuate the production of pro-inflammatory mediators such as tumor necrosis factor α (TNFα) and nitrite in astrocytic-microglial cocultures stimulated with lipopolysaccharide (LPS) . This suggests that Abn-CBD can modulate glial inflammation . Furthermore, it has been found to decelerate wound closure in a scratch-wound assay when microglial cells are present .

Biochemical Pathways

Abn-CBD affects several biochemical pathways. It has been shown to modulate γ-Aminobutyric acid and glutamate signaling in the basal ganglia and dorso-medial prefrontal cortex . It also regulates activity in regions associated with mesocorticolimbic reward pathways, salience, limbic, and fronto-striatal networks . These pathways are implicated in reward anticipation, emotion regulation, salience processing, and executive functioning .

Pharmacokinetics

The pharmacokinetics of Abn-CBD, like other cannabinoids, involves absorption, distribution, metabolism, and excretion (ADME) processes . These processes can influence the bioavailability of Abn-CBD, affecting its therapeutic potential.

Result of Action

The action of Abn-CBD at the molecular and cellular level results in a range of effects. It has been shown to exert neuroprotective effects , modulate glial inflammation , and affect the production of pro-inflammatory mediators . These effects suggest that Abn-CBD could have potential therapeutic applications in conditions characterized by inflammation and neurodegeneration.

Action Environment

The action, efficacy, and stability of Abn-CBD can be influenced by various environmental factors. For instance, factors such as cultivar, cultivation and harvest conditions, as well as climate, could affect the phytocannabinoid content of Cannabis sativa, from which Abn-CBD is derived . .

Analyse Biochimique

Biochemical Properties

Abnormal cannabidiol interacts with various enzymes, proteins, and other biomolecules. It has been shown that the actions of abnormal cannabidiol are mediated through a site separate from the CB1 and CB2 receptors . This site responds to abnormal cannabidiol, O-1602, and the endogenous ligands: anandamide (AEA), N-arachidonoyl glycine (NAGly), and N-arachidonoyl L-serine . Multiple lines of evidence support the proposed identification of this novel target in microglia as the previously “orphan” receptor GPR18 .

Cellular Effects

Abnormal cannabidiol has significant effects on various types of cells and cellular processes. It produces vasodilator effects, lowers blood pressure, and induces cell migration, cell proliferation, and mitogen-activated protein kinase activation in microglia . In cancer cells, abnormal cannabidiol can change cell migration patterns .

Molecular Mechanism

Abnormal cannabidiol exerts its effects at the molecular level through various mechanisms. It has been suggested that abnormal cannabidiol acts as a selective agonist at a Gi/o-coupled GPCR . This interaction leads to the activation of various intracellular signaling pathways, resulting in changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of abnormal cannabidiol can change over time in laboratory settings. For instance, in a study on the effects of cannabinoids on mood disorders following middle cerebral artery occlusion (MCAO) in neonatal rats, it was found that abnormal cannabidiol could reduce long-term hyperactivity observed after MCAO .

Dosage Effects in Animal Models

The effects of abnormal cannabidiol can vary with different dosages in animal models. While specific studies on abnormal cannabidiol are limited, studies on cannabidiol suggest that it is well-tolerated at doses up to 20 mg/kg, with only mild side effects reported .

Metabolic Pathways

Abnormal cannabidiol is involved in various metabolic pathways. It has been suggested that abnormal cannabidiol affects hepatic lipid metabolism through multiple mechanisms, thereby exerting therapeutic effects on fatty liver disease .

Transport and Distribution

Abnormal cannabidiol is transported and distributed within cells and tissues. While specific transporters or binding proteins for abnormal cannabidiol have not been identified, it is known that cannabinoids can be transported across cell membranes by passive diffusion or by active transport .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cannabidiol anormal est synthétisé par une série de réactions chimiques à partir du cannabidiol. La synthèse implique des modifications régiosélectives de la structure du cannabidiol. Une méthode courante implique l'utilisation de réactions de cyclisation catalysées par des acides pour réorganiser la structure moléculaire du cannabidiol, conduisant à la formation de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le cannabidiol anormal subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles :

Chimie : Il sert de composé modèle pour étudier le comportement chimique des cannabinoïdes.

5. Mécanisme d'action

Le this compound exerce ses effets par des mécanismes distincts de ceux des cannabinoïdes traditionnels. Il interagit avec des récepteurs tels que GPR18 et GPR55, qui ne font pas partie de la famille classique des récepteurs cannabinoïdes (CB1 et CB2). Ces interactions conduisent à diverses réponses cellulaires, notamment la vasodilatation, la migration cellulaire et la prolifération .

Composés similaires :

Cannabidiol : Le composé parent à partir duquel le this compound est dérivé. Contrairement au this compound, le cannabidiol ne présente pas d'effets vasodilatateurs.

Delta-9-tétrahydrocannabinol : Le principal composé psychoactif du cannabis, qui a des effets pharmacologiques différents de ceux du this compound.

Cannabigerol : Un autre cannabinoïde non psychoactif aux propriétés pharmacologiques distinctes.

Unicité : Le this compound est unique en son genre pour sa capacité à produire des effets vasodilatateurs et à abaisser la pression artérielle sans provoquer d'effets psychoactifs ou sédatifs. Son interaction avec les récepteurs cannabinoïdes non classiques le distingue encore plus des autres cannabinoïdes .

Comparaison Avec Des Composés Similaires

Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike abnormal cannabidiol, cannabidiol does not exhibit vasodilatory effects.

Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to abnormal cannabidiol.

Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.

Uniqueness: Abnormal cannabidiol is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .

Propriétés

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945675 | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-55-0 | |

| Record name | Abnormal Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)